Methyl salicylate beta-D-O-glucuronide triacetate methyl ester

Übersicht

Beschreibung

Methyl salicylate beta-D-O-glucuronide triacetate methyl ester is a complex organic compound that combines the properties of methyl salicylate and glucuronide derivatives. . It is widely used for its analgesic and anti-inflammatory properties. The glucuronide derivative enhances the solubility and bioavailability of the compound, making it more effective in various applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyl salicylate can be synthesized by esterification of salicylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction is typically carried out under reflux conditions to ensure complete conversion. The product is then purified by distillation.

For the glucuronide derivative, the synthesis involves the conjugation of glucuronic acid with the methyl salicylate molecule. This can be achieved through enzymatic or chemical methods. The chemical method typically involves the use of activating agents like carbodiimides to facilitate the formation of the ester bond between glucuronic acid and methyl salicylate .

Industrial Production Methods

Industrial production of methyl salicylate involves the same esterification process but on a larger scale. The reaction is carried out in large reactors with continuous stirring and temperature control to optimize yield and purity. The product is then subjected to multiple purification steps, including distillation and crystallization, to obtain high-purity methyl salicylate .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl salicylate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base, methyl salicylate can hydrolyze to produce salicylic acid and methanol.

Oxidation: Methyl salicylate can be oxidized to produce salicylic acid and other oxidation products.

Reduction: Reduction of methyl salicylate can yield methyl salicylate alcohol.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride.

Substitution: Electrophiles like halogens or nitro groups under appropriate conditions.

Major Products

Hydrolysis: Salicylic acid and methanol.

Oxidation: Salicylic acid and other oxidation products.

Reduction: Methyl salicylate alcohol.

Substitution: Various substituted methyl salicylate derivatives.

Wissenschaftliche Forschungsanwendungen

Methyl salicylate beta-D-O-glucuronide triacetate methyl ester has a wide range of applications in scientific research:

Wirkmechanismus

Methyl salicylate exerts its effects primarily through its conversion to salicylic acid in the body. Salicylic acid inhibits the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins that mediate pain and inflammation . The glucuronide derivative enhances the solubility and bioavailability of the compound, allowing for more efficient delivery and prolonged action .

Vergleich Mit ähnlichen Verbindungen

Methyl salicylate beta-D-O-glucuronide triacetate methyl ester can be compared with other similar compounds such as:

Salicylic Acid: The parent compound of methyl salicylate, used primarily for its anti-inflammatory and keratolytic properties.

Aspirin (Acetylsalicylic Acid): A widely used analgesic and anti-inflammatory drug that also inhibits COX enzymes.

Methyl 2-Hydroxybenzoate: Another ester derivative of salicylic acid with similar properties to methyl salicylate.

The uniqueness of this compound lies in its enhanced solubility and bioavailability due to the glucuronide moiety, making it more effective in various applications compared to its parent compounds .

Biologische Aktivität

Methyl salicylate beta-D-O-glucuronide triacetate methyl ester is a derivative of methyl salicylate, a compound known for its anti-inflammatory and analgesic properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and potential therapeutic applications.

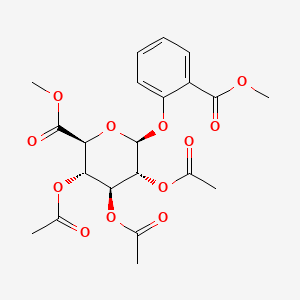

Chemical Structure and Properties

This compound is an ester formed from methyl salicylate and glucuronic acid. The chemical structure can be represented as follows:

- Molecular Formula: C₁₅H₁₈O₇

- Molecular Weight: 302.30 g/mol

This compound exhibits properties typical of esters, including volatility and solubility in organic solvents.

The biological activity of this compound primarily involves its interaction with various biological targets:

- Cyclooxygenase Inhibition: Similar to its parent compound, methyl salicylate, this ester inhibits cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators such as prostaglandins and thromboxanes .

- Transcriptional Modulation: The compound may influence gene expression related to inflammatory responses, although specific pathways remain to be fully elucidated.

Pharmacokinetics

Understanding the pharmacokinetics of this compound helps in determining its therapeutic potential:

- Absorption: Following topical application, approximately 12-20% of methyl salicylate can be absorbed systemically within 10 hours . The glucuronide form may exhibit altered absorption characteristics due to its conjugated nature.

- Distribution: Once absorbed, the compound is distributed throughout body tissues. Its distribution is influenced by factors such as plasma protein binding and tissue permeability.

- Metabolism: The primary metabolic pathway involves hydrolysis to salicylic acid, followed by conjugation with glucuronic acid . This biotransformation can affect both efficacy and safety profiles.

Anti-inflammatory Effects

Several studies have documented the anti-inflammatory effects of methyl salicylate derivatives:

- Topical Applications: Clinical trials have shown that formulations containing methyl salicylate effectively reduce pain and inflammation in conditions such as arthritis and muscle strains .

- Animal Models: In rodent models, administration of methyl salicylate derivatives has resulted in significant reductions in inflammatory markers following induced inflammation .

Analgesic Properties

This compound has been studied for its analgesic properties:

- Pain Relief Mechanisms: By inhibiting COX enzymes, this compound mimics the analgesic effects seen with NSAIDs (non-steroidal anti-inflammatory drugs). Its ability to penetrate skin layers enhances its effectiveness in localized pain relief .

Data Table: Comparative Biological Activities

| Compound | Mechanism of Action | Primary Use | Efficacy |

|---|---|---|---|

| Methyl Salicylate | COX inhibition | Pain relief | High |

| Methyl Salicylate beta-D-O-glucuronide | COX inhibition + glucuronidation | Anti-inflammatory agent | Moderate |

| Salicylic Acid | COX inhibition | Anti-inflammatory | High |

Safety Profile and Toxicology

While generally considered safe when used appropriately, methyl salicylate derivatives can pose risks:

- Toxicity Levels: Oral LD50 values indicate moderate toxicity levels in animal studies (e.g., 887 mg/kg in rats) .

- Adverse Effects: High doses can lead to systemic toxicity characterized by CNS stimulation, metabolic disturbances, and respiratory issues. Monitoring is essential when using topical formulations to avoid excessive absorption .

Eigenschaften

IUPAC Name |

methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-(2-methoxycarbonylphenoxy)oxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O12/c1-10(22)29-15-16(30-11(2)23)18(31-12(3)24)21(33-17(15)20(26)28-5)32-14-9-7-6-8-13(14)19(25)27-4/h6-9,15-18,21H,1-5H3/t15-,16-,17-,18+,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCFDADXDOSHULB-ARWBCWGVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=CC=CC=C2C(=O)OC)C(=O)OC)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)OC2=CC=CC=C2C(=O)OC)C(=O)OC)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50858093 | |

| Record name | 2-(Methoxycarbonyl)phenyl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101231-54-3 | |

| Record name | 2-(Methoxycarbonyl)phenyl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.